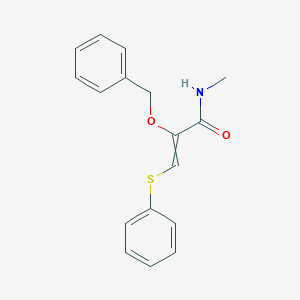
2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide is an organic compound with a complex structure that includes benzyloxy, methyl, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide typically involves multiple steps. One common method starts with the preparation of the benzyloxy group, followed by the introduction of the N-methyl group and the phenylsulfanyl group. The final step involves the formation of the prop-2-enamide structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is essential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy derivatives with additional oxygen-containing groups, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyloxy and phenylsulfanyl derivatives, such as:
- N-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide
- 2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamine .
Uniqueness
What sets 2-(Benzyloxy)-N-methyl-3-(phenylsulfanyl)prop-2-enamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
90461-25-9 |
|---|---|
Molecular Formula |
C17H17NO2S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-methyl-2-phenylmethoxy-3-phenylsulfanylprop-2-enamide |
InChI |
InChI=1S/C17H17NO2S/c1-18-17(19)16(13-21-15-10-6-3-7-11-15)20-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,18,19) |
InChI Key |
VYKMFCKBVVVUTF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=CSC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















